(4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone
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Overview
Description
(4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone is a complex organic compound that features a unique structure combining a tert-butylphenyl group and a dioxepinoisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium complexes such as Pd(dppf)Cl2 . This method allows for the formation of the biaryl linkage between the tert-butylphenyl and the dioxepinoisoquinoline units.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient coupling and minimal by-product formation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Biology: In biological research, the compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine: The unique structure of the compound makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions and synthesis of tetracycline derivatives.
Lilial (butylphenyl methylpropional): An aromatic aldehyde used in perfumes and cosmetics.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production.
Uniqueness: (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone stands out due to its combination of a tert-butylphenyl group and a dioxepinoisoquinoline moiety, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C24H29NO3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)methanone |
InChI |
InChI=1S/C24H29NO3/c1-16-20-15-22-21(27-12-5-13-28-22)14-18(20)10-11-25(16)23(26)17-6-8-19(9-7-17)24(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3 |
InChI Key |
LJJPWPFWDDPZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCN1C(=O)C4=CC=C(C=C4)C(C)(C)C)OCCCO3 |
Origin of Product |
United States |
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